2-(2-oxo-1-pyrrolidinyl)ethanethioamide

Overview

Description

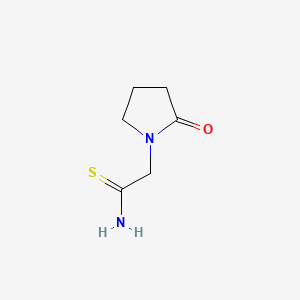

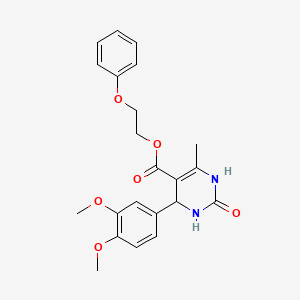

2-(2-oxo-1-pyrrolidinyl)ethanethioamide, also known as OPAETA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of pyrrolidine and has a molecular formula of C₇H₁₂N₂O₂S.

Scientific Research Applications

2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been extensively studied for its potential applications in various scientific fields. One of the major applications of 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is in the field of organic chemistry. 2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been used as a reagent in the synthesis of various organic compounds. It has been reported to be a useful reagent for the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry.

In addition to its applications in organic chemistry, 2-(2-oxo-1-pyrrolidinyl)ethanethioamide has also been studied for its potential use as a therapeutic agent. It has been reported to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of various inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is believed to reduce inflammation and pain.

Biochemical and Physiological Effects

2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to reduce pain and inflammation in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-oxo-1-pyrrolidinyl)ethanethioamide in lab experiments is its ease of synthesis. 2-(2-oxo-1-pyrrolidinyl)ethanethioamide can be synthesized using a simple and efficient method, which makes it easily accessible to researchers. Another advantage of using 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is its potential therapeutic applications. 2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been reported to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new therapeutics.

However, there are also some limitations associated with the use of 2-(2-oxo-1-pyrrolidinyl)ethanethioamide in lab experiments. One of the major limitations is its potential toxicity. 2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been reported to be toxic to some cell lines, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 2-(2-oxo-1-pyrrolidinyl)ethanethioamide. One potential direction is the development of new therapeutics based on 2-(2-oxo-1-pyrrolidinyl)ethanethioamide. 2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been reported to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory disorders.

Another potential direction for research on 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is the elucidation of its mechanism of action. The exact mechanism of action of 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is not fully understood, and further research is needed to fully understand how it works.

Conclusion

In conclusion, 2-(2-oxo-1-pyrrolidinyl)ethanethioamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been studied for its potential use as a therapeutic agent. 2-(2-oxo-1-pyrrolidinyl)ethanethioamide has been reported to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of various inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-(2-oxo-1-pyrrolidinyl)ethanethioamide and to develop new therapeutics based on this compound.

Synthesis Methods

2-(2-oxo-1-pyrrolidinyl)ethanethioamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of pyrrolidine with ethanethioamide in the presence of a catalyst such as copper(I) iodide. The reaction proceeds under mild conditions and yields 2-(2-oxo-1-pyrrolidinyl)ethanethioamide as a white crystalline solid. This synthesis method has been reported in several research studies and has been found to be reproducible.

properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c7-5(10)4-8-3-1-2-6(8)9/h1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTLQMLVNPHALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155263 | |

| Record name | 1-Pyrrolidineethanethioamide, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidineethanethioamide, 2-oxo- | |

CAS RN |

126647-12-9 | |

| Record name | 1-Pyrrolidineethanethioamide, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineethanethioamide, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)

![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)

![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)

![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)

![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)

![dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate](/img/structure/B5186930.png)

![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)